molecular formula C15H11ClN2O2 B1611020 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid CAS No. 88190-77-6

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

Cat. No.: B1611020
CAS No.: 88190-77-6
M. Wt: 286.71 g/mol
InChI Key: QECBNIFGTIYTMP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 6-chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid derives its systematic IUPAC name from the quinazoline core structure, a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The numbering begins at the nitrogen atom in the pyrimidine ring, with the chlorine substituent at position 6, a phenyl group at position 4, and a carboxylic acid moiety at position 2. The "1,4-dihydro" designation indicates partial saturation of the pyrimidine ring, specifically at the 1 and 4 positions, distinguishing it from fully aromatic quinazolines.

Isomeric considerations arise from both positional and functional group variations. Positional isomers could involve alternative substitution patterns, such as chlorine at position 5 or 7. Functional group isomers include ester derivatives of the carboxylic acid group (e.g., methyl or ethyl esters), which alter physicochemical properties without modifying the core scaffold. Additionally, dihydroquinazoline derivatives may exhibit tautomerism or ring-chain isomerism depending on protonation states and solvent conditions.

Property Value
IUPAC Name This compound
CAS Number 88190-77-6
Molecular Formula C₁₅H₁₁ClN₂O₂
Common Synonyms 6-Chloro-4-phenyl-3,4-dihydroquinazoline-2-carboxylic acid

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by a planar quinazoline core with slight puckering at the dihydro positions (N1 and C4). X-ray crystallographic studies of related dihydroquinazoline derivatives reveal that the phenyl group at position 4 adopts a pseudo-axial orientation relative to the bicyclic system, minimizing steric clashes with the chlorine substituent. The carboxylic acid group at position 2 participates in intramolecular hydrogen bonding with the N3 atom of the pyrimidine ring, stabilizing a cis-conformation (Figure 1).

Conformational flexibility is limited due to the rigidity of the fused ring system. However, rotational freedom exists for the phenyl and carboxylic acid substituents. Density functional theory (DFT) calculations on analogous compounds suggest that the energy barrier for phenyl ring rotation is approximately 8–12 kJ/mol, allowing for dynamic equilibration between conformers in solution.

Table 1: Key bond lengths and angles from crystallographic data of related dihydroquinazolines

Bond/Angle Value (Å/°)
C2–N1 (pyrimidine) 1.34 ± 0.02
C4–N3 1.38 ± 0.01
C6–Cl 1.74 ± 0.01
Dihedral angle (phenyl vs. quinazoline) 24.9 ± 1.5°

X-ray Crystallographic Studies of Quinazoline Carboxylic Acid Derivatives

X-ray crystallography has been instrumental in elucidating the solid-state structure of dihydroquinazoline derivatives. For example, the crystal structure of 6-chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid (CAS 106647-31-8) reveals a monoclinic lattice with P2₁/c symmetry. The carboxylic acid group forms a dimeric hydrogen-bonding network with adjacent molecules, creating a layered supramolecular architecture (Figure 2A). Similarly, the PDE5A inhibitor 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid crystallizes in the P31 21 space group, with the dihydroquinazoline core adopting a boat conformation to accommodate ligand-protein interactions.

Notably, the chlorine substituent at position 6 induces electron-withdrawing effects, shortening adjacent C–C bonds by 0.03–0.05 Å compared to non-halogenated analogues. This distortion enhances planarity in the benzene ring, favoring π-stacking interactions in crystalline lattices.

Comparative Structural Analysis with Related Dihydroquinazoline Analogues

Structural comparisons with analogues highlight the impact of substituents on molecular conformation and reactivity. For instance:

  • 3,4-Dihydroquinazolines : Unlike 1,4-dihydro derivatives, saturation at positions 3 and 4 results in a chair-like puckering of the pyrimidine ring. This increases steric bulk near the N3 atom, reducing hydrogen-bonding capacity.
  • 4-Oxo Derivatives : Introduction of a ketone at position 4 (e.g., 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid) planarizes the pyrimidine ring, enhancing conjugation with the benzene moiety.
  • N-Alkylated Analogues : Methyl or butyl groups at N1 disrupt intramolecular hydrogen bonding, increasing solubility but reducing crystallinity.

Table 2: Structural comparison of dihydroquinazoline derivatives

Compound Ring Saturation Key Substituents Conformation
6-Chloro-4-phenyl-1,4-dihydro 1,4-dihydro Cl (C6), Ph (C4), COOH (C2) Pseudo-axial phenyl, cis-COOH
4-Oxo-3,4-dihydro 3,4-dihydro O=C (C4), COOH (C6) Planar pyrimidine, extended conjugation
4,4-Dibutyl-2-phenyl-3,4-dihydro 3,4-dihydro Butyl (C4), Ph (C2) Chair-like puckering, all-trans butyl chains

These structural variations directly influence biological activity. For example, 1,4-dihydro derivatives exhibit greater conformational flexibility than 3,4-dihydro analogues, enabling adaptation to enzyme active sites. The carboxylic acid group in position 2 serves as a hydrogen-bond donor/acceptor, critical for interactions with targets like Trypanosoma brucei trypanothione reductase and PAK4 kinases.

Properties

IUPAC Name

6-chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,13H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECBNIFGTIYTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569907
Record name 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88190-77-6
Record name 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route A: Reaction of 2-Aminobenzophenone with Chloroacetic Acid (Acidic Conditions)

  • Step 1: 2-Aminobenzophenone reacts with chloroacetic acid under acidic conditions to form the quinazoline ring system.
  • Step 2: Cyclization proceeds to yield the 1,4-dihydroquinazoline core with the chloro substituent at the 6-position and the phenyl group at the 4-position.
  • Step 3: Final purification yields this compound.

This method is widely referenced for its straightforward approach and moderate to good yields.

Route B: Synthesis from 2-Amino-5-chlorobenzophenone via Ammonium Acetate-Mediated Cyclization

  • Step 1: 2-Amino-5-chlorobenzophenone is treated with ammonium acetate in a water/ethanol solvent mixture. This step facilitates ring closure to form an intermediate quinazoline derivative.
  • Step 2: The intermediate is then subjected to alkaline hydrolysis using 2 N sodium hydroxide in ethanol under heating for about 1 hour to introduce the carboxylic acid group.
  • Yield Data:
Step Reagents/Conditions Yield (%) Time
1 Ammonium acetate, H2O/ethanol 94 0.25 hour
2 2 N NaOH, ethanol, heating 82 1 hour

This two-step process is documented with high overall yields and is suitable for scale-up.

Reaction Mechanism Insights

  • The initial cyclization involves nucleophilic attack of the amino group on the carbonyl carbon of the chloroacetic acid derivative, leading to ring closure.
  • The chloro substituent at the 6-position is retained from the starting aminobenzophenone derivative.
  • The phenyl group at the 4-position originates from the benzophenone moiety.
  • Hydrolysis under alkaline conditions converts ester or amide intermediates to the carboxylic acid functionality at position 2.

Chemical Reaction Analysis Related to Preparation

  • Oxidation and Reduction: The compound can undergo oxidation to quinazolinone derivatives or reduction to dihydro forms, which may be relevant for modifying intermediates during synthesis.
  • Substitution Reactions: The chloro group can be substituted via nucleophilic substitution, potentially allowing for functional group diversification during or after synthesis.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Reaction Type Yield (%) Reference
1 2-Aminobenzophenone Chloroacetic acid, acidic conditions Cyclization Moderate
2 2-Amino-5-chlorobenzophenone Ammonium acetate (H2O/ethanol), then 2 N NaOH (ethanol, heating) Cyclization + Hydrolysis Step 1: 94, Step 2: 82

Research Findings and Optimization

  • The synthesis is generally robust, with yields above 80% in optimized conditions.
  • The choice of solvent and reaction time critically affects the yield and purity.
  • The ammonium acetate-mediated cyclization is favored for its simplicity and high yield.
  • Alkaline hydrolysis is efficient for carboxylic acid formation and avoids harsh acidic conditions that may degrade sensitive substituents.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains.

2. Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. This suggests its utility in cancer therapeutics, particularly in designing drugs that target specific cancer types .

3. Anti-inflammatory Effects

Due to its structural similarity to other bioactive quinazoline derivatives, this compound is being explored for anti-inflammatory applications. It has shown the ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Medicinal Chemistry

1. Drug Development

The compound serves as a lead structure for the synthesis of novel derivatives with enhanced biological activities. Its unique functional groups allow for modifications that can improve efficacy and selectivity against various biological targets, including enzymes involved in cancer progression .

2. Enzyme Inhibition Studies

Inhibitory studies have revealed that this compound can act on specific enzymes linked to disease pathways. For instance, it has been identified as a potential inhibitor of p21-activated kinase (PAK), which plays a role in cancer cell migration and invasion . This highlights its significance as a research probe in understanding enzyme functions and developing targeted therapies.

Industrial Applications

1. Material Science

The derivatives of this compound are being researched for their potential use in material science. Their chemical properties may contribute to the development of new materials with specific electronic or optical characteristics, which could be beneficial in various industrial applications .

2. Synthesis of Complex Molecules

This compound is utilized as a building block in organic synthesis for creating more complex quinazoline derivatives. Its reactivity allows chemists to explore new synthetic pathways and develop compounds with diverse functionalities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name CAS Number Similarity Score* Key Structural Features Known/Potential Applications
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid 88190-77-6 - Quinazoline core, Cl (C6), phenyl (C4), -COOH (C2) Pharmaceutical impurity
6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid 171178-47-5 0.67 Oxo group replaces phenyl at C4 Unspecified; possible metabolite or synthetic intermediate
6-Chloro-2-methylquinazolin-4(3H)-one 31374-18-2 0.69 Methyl (C2), oxo (C4) Agrochemical or pharmaceutical research (inferred from substituents)
2-Chloro-N-phenylisonicotinamide 7142-09-8 0.70 Pyridine ring, Cl (C2), phenylamide Potential kinase inhibitor or ligand (amide functionality)
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 - Pyrimidine core, Cl (C2), methyl (C6), -COOH (C4) Industrial applications; safety data documented

*Similarity scores are derived from structural algorithms (e.g., Tanimoto index) in .

Structural and Functional Analysis

  • Core Ring System: The target compound and 6-chloro-4-oxo analog share a quinazoline backbone, whereas 2-chloro-N-phenylisonicotinamide and 2-chloro-6-methylpyrimidine-4-carboxylic acid are based on pyridine/pyrimidine rings. Quinazoline derivatives often exhibit enhanced aromatic stacking and hydrogen-bonding capabilities compared to simpler heterocycles, which may influence receptor binding in pharmaceuticals .
  • Substituent Effects :

    • The chlorine atom at C6 (target compound) versus C2 (2-chloro-N-phenylisonicotinamide) alters electronic distribution, affecting reactivity and interaction with biological targets. Chlorine at C6 in quinazolines is associated with enhanced metabolic stability in drug candidates .
    • Methyl groups (e.g., 6-chloro-2-methylquinazolin-4(3H)-one) may improve membrane permeability but could reduce binding specificity due to steric hindrance .
  • Functional Groups :

    • The carboxylic acid group (target compound) enables salt formation or coordination with metal ions, relevant to formulation or biocatalytic processes . In contrast, the amide group in 2-chloro-N-phenylisonicotinamide may facilitate hydrogen bonding in enzyme inhibition .

Biological Activity

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid (CAS No. 88190-77-6) is a quinazoline derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with other quinazoline derivatives.

Chemical Structure and Properties

Molecular Formula: C15H11ClN2O2
Molecular Weight: 286.71 g/mol
IUPAC Name: this compound
InChI Key: QECBNIFGTIYTMP-UHFFFAOYSA-N

The compound features a chloro group and a phenyl moiety that contribute to its unique biological properties. The structure allows for interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical biological pathways:

  • Anticancer Activity: The compound has demonstrated significant anticancer properties by inhibiting cell migration and invasion in various cancer cell lines. It is believed to exert its effects through the regulation of p21-activated kinase 4 (PAK4) pathways, which are crucial for tumor progression and metastasis .
  • Antimicrobial Properties: Research indicates that this quinazoline derivative exhibits antimicrobial activity against a range of pathogens, suggesting its potential use in treating infectious diseases.
  • Anti-inflammatory Effects: Similar compounds within the quinazoline family have shown anti-inflammatory properties, and ongoing studies are exploring the potential of this compound in inflammatory disease models .

Comparative Analysis with Other Quinazoline Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other known quinazoline derivatives:

Compound NameBiological ActivityReference
4-ChloroquinazolineAnticancer properties
2-PhenylquinazolineAntimicrobial activities
6-MethylquinazolineAnti-inflammatory effects
6-Chloro-4-phenylquinazolinePAK4 inhibition and anticancer effects

This table illustrates that while several quinazoline derivatives share similar activities, the specific combination of functional groups in this compound may confer distinct advantages in therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological assays:

  • Inhibition Studies: In vitro assays demonstrated that this compound inhibited the migration and invasion of A549 lung cancer cells significantly more than standard treatments . The IC50 values indicated a strong potency compared to other quinazoline derivatives.
  • Selectivity Profiles: A study focusing on PAK4 inhibitors revealed that this compound exhibited remarkable selectivity for PAK4 over other kinases (346-fold selectivity against PAK1), suggesting its potential as a targeted therapy for cancers driven by PAK signaling pathways .
  • Antimicrobial Efficacy: Preliminary studies showed that this compound effectively inhibited several bacterial strains, indicating its promise as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization. For example, analogous quinazoline syntheses often employ palladium or copper catalysts in polar aprotic solvents like DMF or toluene under reflux . Reaction temperature (80–120°C) and catalyst loading (1–5 mol%) critically affect yield and purity. Intermediate purification via column chromatography is recommended before cyclization .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the quinazoline backbone and substituent positions (e.g., chloro and phenyl groups). For crystallographic validation, single-crystal X-ray diffraction (SCXRD) with R-factors <0.05 ensures precise stereochemical assignment, as demonstrated in structurally related oxazolo-pyridine derivatives . Mass spectrometry (ESI-MS) should confirm the molecular ion peak (MW: Calculated 300.67 g/mol) .

Q. What biological activity screening approaches are applicable for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors relevant to its structural analogs. For example:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus), given the known activity of chloro-quinolinecarboxylic acid derivatives against these pathogens .
  • Enzyme inhibition : Fluorescence-based assays for kinases or dehydrogenases, using ATP/NADH competition protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols using:

  • Positive controls : Compare with structurally validated inhibitors (e.g., norfloxacin for antimicrobial assays ).
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values across ≥3 independent replicates.
  • Solubility checks : Use HPLC (Ascentis® Phenyl-Hexyl columns) to verify compound integrity in assay buffers .

Q. What strategies optimize the synthesis of this compound for scale-up?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C vs. CuI for cyclization efficiency; CuI may reduce side-product formation in chlorinated analogs .
  • Solvent swap : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and reduce purification steps .

Q. How do computational studies enhance the understanding of this compound’s reactivity and binding modes?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for functionalization .
  • Molecular docking : Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (PDB: 2XCT), focusing on chloro-phenyl moiety’s role in binding .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

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